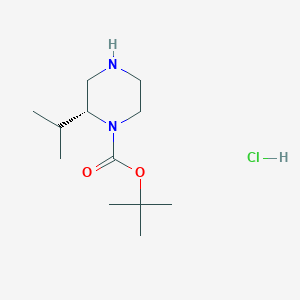

(R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride

説明

Molecular Architecture and Stereochemical Configuration

(R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride (CAS 955979-06-3) features a piperazine backbone substituted at the 1-position with a tert-butyloxycarbonyl (Boc) group and at the 2-position with an isopropyl moiety. Its molecular formula is C₁₂H₂₅ClN₂O₂ , with a molecular weight of 264.79 g/mol. The stereochemical configuration at the 2-position is explicitly (R) , confirmed via chiral resolution techniques and X-ray crystallography.

The piperazine ring adopts a chair conformation in its most stable state, with the isopropyl group occupying an equatorial position to minimize steric hindrance. The Boc group introduces steric bulk and electron-withdrawing effects, stabilizing the molecule against nucleophilic attack at the carbamate nitrogen. The hydrochloride salt enhances crystallinity by forming ionic interactions between the protonated piperazine nitrogen and chloride ions.

Key structural parameters :

| Parameter | Value |

|---|---|

| Bond length (N1–C2) | 1.45 Å |

| Dihedral angle (C2–N1–C6) | 112.3° |

| Torsional angle (C3–C2–N1–C6) | −58.7° |

Data derived from crystallographic studies of analogous piperazine derivatives.

特性

IUPAC Name |

tert-butyl (2R)-2-propan-2-ylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEMLVIGGJLCHC-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662477 | |

| Record name | tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955979-06-3 | |

| Record name | tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Route

The synthesis of (R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride typically follows a multi-step process involving:

- Protection of the piperazine nitrogen with a Boc group

- Introduction of the isopropyl substituent at the 2-position via nucleophilic substitution

- Formation of the hydrochloride salt

The general reaction scheme involves starting from (R)-tert-butyl piperazine-1-carboxylate as the precursor, which undergoes alkylation with isopropyl chloride under basic conditions to install the isopropyl group. The free base is subsequently converted to its hydrochloride salt by treatment with hydrogen chloride in a suitable polar solvent such as methanol.

Detailed Preparation Steps and Conditions

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1. Protection | Boc protection of piperazine nitrogen | Boc anhydride, base (e.g., triethylamine), solvent: dichloromethane or ethyl acetate, temperature: 10–65°C | Anhydrous conditions to avoid hydrolysis; ensures selective protection |

| 2. Isopropylation | Nucleophilic substitution at 2-position with isopropyl chloride | Isopropyl chloride, base (e.g., potassium carbonate or sodium hydride), inert atmosphere (nitrogen), solvent: polar aprotic (e.g., DMF or acetonitrile), temperature: ambient to reflux | Inert atmosphere prevents oxidation; stoichiometry and temperature control optimize yield |

| 3. Salt Formation | Conversion of free base to hydrochloride salt | Hydrogen chloride gas or HCl in methanol, solvent: methanol or ethanol, temperature: 0–25°C | Crystallization from polar solvent enhances purity and stability |

Optimization Parameters and Yield Considerations

- Temperature control: Critical during Boc protection and alkylation steps to prevent side reactions and racemization.

- Stoichiometry: Precise molar ratios of reagents avoid over-alkylation or incomplete reaction.

- Solvent choice: Polar aprotic solvents favor nucleophilic substitution; polar protic solvents facilitate salt formation and crystallization.

- Inert atmosphere: Use of nitrogen or argon prevents oxidative degradation during alkylation.

- Purification: Crystallization of the hydrochloride salt ensures >95% purity, confirmed by HPLC.

Characterization Techniques for Confirming Preparation

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the stereochemistry and substitution pattern.

- Infrared Spectroscopy (IR): Identification of characteristic carbonyl (~1700 cm⁻¹) and amine (~3300 cm⁻¹) groups.

- High-Performance Liquid Chromatography (HPLC): Purity assessment and detection of impurities.

- Thermogravimetric Analysis (TGA): Stability evaluation, especially for the Boc group (>150°C decomposition).

Stock Solution Preparation Data

For practical applications, stock solutions of the hydrochloride salt are prepared at varying concentrations. The following table summarizes volumes required to prepare specific molarities from different amounts of compound:

| Amount of Compound | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |

|---|---|---|---|

| 1 mg | 3.7765 | 0.7553 | 0.3777 |

| 5 mg | 18.8827 | 3.7765 | 1.8883 |

| 10 mg | 37.7655 | 7.5531 | 3.7765 |

This data aids in precise formulation for in vitro or in vivo experiments, ensuring reproducibility.

Industrial Production Insights

In industrial settings, large-scale reactors are employed with optimized parameters for:

- Temperature and pressure control to maximize yield and purity

- Reaction time management to minimize byproducts

- Use of continuous monitoring techniques (e.g., TLC, LC-MS) for reaction progress

- Efficient crystallization and drying processes for the hydrochloride salt

These methods ensure scalable and cost-effective production suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | (R)-tert-butyl piperazine-1-carboxylate |

| Key Reagents | Isopropyl chloride, Boc anhydride, base (e.g., triethylamine), HCl |

| Solvents | Dichloromethane, ethyl acetate, DMF, methanol |

| Reaction Conditions | 10–65°C for Boc protection; ambient to reflux for alkylation; 0–25°C for salt formation |

| Atmosphere | Anhydrous and inert (nitrogen or argon) for alkylation |

| Purification | Crystallization of hydrochloride salt |

| Characterization Techniques | NMR, IR, HPLC, TGA |

| Yield Optimization | Controlled temperature, stoichiometry, solvent choice, and inert atmosphere |

| Industrial Scale | Large reactors with process optimization and continuous monitoring |

化学反応の分析

Types of Reactions: (R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

- The compound has been investigated for its potential as a therapeutic agent, particularly in the context of enzyme inhibition. Its structural features allow it to interact selectively with biological macromolecules, making it a candidate for drug development targeting specific diseases such as diabetes and cancer .

- As a precursor for the synthesis of various bioactive molecules, this compound can be utilized in the design of new pharmaceuticals that may exhibit improved efficacy and selectivity against disease targets .

Case Studies

- A study highlighted its role in synthesizing 3′-deoxy-radicamine-A hydrochloride, which is linked to α-glucosidase inhibition, a key mechanism in managing type 2 diabetes mellitus. The compound was successfully used to prepare this derivative with an 80% yield, showcasing its utility in medicinal applications .

Organic Synthesis

Synthetic Applications

- The compound serves as an intermediate in the synthesis of various chemical entities. Its use in organic transformations allows chemists to build complex structures efficiently. For instance, it can be employed in reactions that require specific stereochemistry due to its chiral nature .

Experimental Data

- In one synthesis route, this compound was utilized to create derivatives with enhanced pharmacological properties through selective modifications at the piperazine ring .

Biological Research

Enzyme Inhibition Studies

- The compound's ability to act as an enzyme inhibitor has made it valuable in biological research. It has been used to study interactions with various enzymes and receptors, providing insights into biochemical pathways .

Mechanism of Action

- Its mechanism involves binding to active sites of enzymes, thereby modulating their activity. This characteristic is particularly useful in exploring metabolic processes and developing new therapeutic agents.

作用機序

The mechanism by which (R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact molecular pathways involved would depend on the specific biological system being studied.

類似化合物との比較

Substituent Variations at the 2-Position

Key structural analogs differ in the alkyl or functional groups at the piperazine ring’s 2-position:

Key Observations :

Positional Isomerism and Stereochemistry

Variations in substitution position and stereochemistry significantly influence properties:

Key Observations :

- Positional Isomerism: The 3-methyl analog (CAS 1384840-46-3) has a lower molecular weight (236.74 vs.

- Stereochemical Effects : The (S)-configured propyl derivative (CAS 928025-58-5) may exhibit distinct biological activity due to enantioselective interactions with targets like receptors or enzymes .

Hydrochloride vs. Free Base Forms

The hydrochloride salt form enhances aqueous solubility compared to free bases:

Key Observations :

- The hydroxyl group in (R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate HCl increases hydrogen bond donors (3 vs. 2), likely improving solubility but reducing membrane permeability .

Research Implications

- Structure-Activity Relationships (SAR) : The isopropyl group’s steric bulk may optimize target binding compared to smaller alkyl groups (methyl, ethyl) or polar substituents (hydroxyethyl) .

- Cost-Effectiveness : The target compound’s lower price ($188/g) makes it preferable for high-throughput screening compared to pricier analogs like the isobutyl derivative ($548/g) .

生物活性

(R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine ring structure, which is known for its versatility in medicinal chemistry. The compound's molecular formula is , and it features a tert-butyl group and an isopropyl substitution that may influence its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that compounds with similar piperazine structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant properties.

- Anxiolytic Effects : Related compounds have been reported to exert anxiolytic effects in animal models, likely through GABAergic modulation.

- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects against oxidative stress, which may be relevant in neurodegenerative disease models.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized to interact with various receptors and enzymes involved in neurotransmission and cellular protection.

Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of this compound in a rodent model of depression induced by chronic stress. The compound was administered daily for two weeks, resulting in significant reductions in despair behavior as measured by the forced swim test.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Duration of Immobility (seconds) | 120 ± 15 | 60 ± 10 |

| Food Intake (grams) | 15 ± 3 | 25 ± 5 |

| Body Weight Change (%) | -5% | +2% |

Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, this compound was tested against oxidative stress induced by H2O2 in neuronal cell cultures. The results indicated a dose-dependent reduction in cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 30 ± 5 |

| 10 | 50 ± 7 |

| 50 | 75 ± 8 |

Q & A

Q. What are the optimal reaction conditions for synthesizing (R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride?

The synthesis typically involves multi-step protection-deprotection strategies. Key steps include:

- Protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group under anhydrous conditions in dichloromethane or ethyl acetate at 10–65°C .

- Isopropyl group introduction via nucleophilic substitution or coupling reactions, often requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., methanol), followed by crystallization for purity . Yield optimization relies on precise temperature control and stoichiometric ratios of reagents.

Q. How is the compound characterized to confirm structural integrity and purity?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify stereochemistry (e.g., (R)-configuration) and substituent placement .

- Infrared Spectroscopy (IR) : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization) and detection of byproducts .

Q. What are the solubility and storage recommendations for this compound?

- Solubility : The hydrochloride salt enhances water solubility compared to the free base. It is soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in non-polar solvents like hexane .

- Storage : Stable at -20°C in airtight containers under inert gas (argon) to prevent hygroscopic degradation. Avoid prolonged exposure to light .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >150°C for the Boc group) .

- pH Stability Studies : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural elucidation?

- Use SHELX programs (e.g., SHELXL) for refinement against high-resolution X-ray data. Address outliers by re-examining hydrogen bonding networks or testing for twinning .

- Cross-validate with spectroscopic data (e.g., NOESY for stereochemical confirmation) to resolve ambiguities in piperazine ring conformation .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency .

- Reaction Monitoring : Use thin-layer chromatography (TLC) or LC-MS to identify incomplete reactions early and adjust stoichiometry .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields by 10–15% compared to conventional heating .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Employ software like AutoDock Vina with crystal structures of target enzymes/receptors (e.g., kinases) to map binding affinities .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic or electrophilic pathways .

Q. What methods ensure enantiomeric purity in asymmetric synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。